molecular formula C8H12O B126496 (1S)-4-methylcyclohex-3-ene-1-carbaldehyde CAS No. 155156-87-9

(1S)-4-methylcyclohex-3-ene-1-carbaldehyde

Cat. No. B126496
M. Wt: 124.18 g/mol
InChI Key: YPHGCKOZJCGDTF-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S)-4-methylcyclohex-3-ene-1-carbaldehyde, also known as MCHCA, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. MCHCA is a chiral aldehyde that can be synthesized through various methods, including the oxidation of 4-methylcyclohex-3-ene-1-ol.

Scientific Research Applications

(1S)-4-methylcyclohex-3-ene-1-carbaldehyde has been studied for its potential applications in various fields, including organic synthesis, pharmaceuticals, and materials science. (1S)-4-methylcyclohex-3-ene-1-carbaldehyde can be used as a chiral building block for the synthesis of complex molecules, such as natural products and pharmaceuticals. (1S)-4-methylcyclohex-3-ene-1-carbaldehyde can also be used as a ligand in asymmetric catalysis, which is an important tool in organic synthesis.

Mechanism Of Action

The mechanism of action of (1S)-4-methylcyclohex-3-ene-1-carbaldehyde is not well understood. However, studies have suggested that (1S)-4-methylcyclohex-3-ene-1-carbaldehyde may act as a nucleophile in some reactions, such as the Michael addition and the Mannich reaction. (1S)-4-methylcyclohex-3-ene-1-carbaldehyde can also form stable complexes with metal ions, such as copper and palladium, which can be used in catalytic reactions.

Biochemical And Physiological Effects

There is limited research on the biochemical and physiological effects of (1S)-4-methylcyclohex-3-ene-1-carbaldehyde. However, studies have suggested that (1S)-4-methylcyclohex-3-ene-1-carbaldehyde may have antioxidant and anti-inflammatory properties. (1S)-4-methylcyclohex-3-ene-1-carbaldehyde has also been shown to inhibit the growth of cancer cells in vitro.

Advantages And Limitations For Lab Experiments

(1S)-4-methylcyclohex-3-ene-1-carbaldehyde has several advantages for lab experiments, including its high selectivity and yield in synthesis, its stability under various conditions, and its potential applications in asymmetric catalysis. However, (1S)-4-methylcyclohex-3-ene-1-carbaldehyde also has some limitations, including its high cost, limited availability, and potential toxicity.

Future Directions

There are several future directions for research on (1S)-4-methylcyclohex-3-ene-1-carbaldehyde. One direction is to study the mechanism of action of (1S)-4-methylcyclohex-3-ene-1-carbaldehyde in more detail, particularly its interactions with metal ions and other nucleophiles. Another direction is to explore the potential applications of (1S)-4-methylcyclohex-3-ene-1-carbaldehyde in materials science, such as the synthesis of chiral polymers and nanoparticles. Additionally, more research is needed to understand the biochemical and physiological effects of (1S)-4-methylcyclohex-3-ene-1-carbaldehyde, particularly its potential as an antioxidant and anti-inflammatory agent.

Synthesis Methods

(1S)-4-methylcyclohex-3-ene-1-carbaldehyde can be synthesized through the oxidation of 4-methylcyclohex-3-ene-1-ol using various oxidizing agents, such as potassium permanganate, sodium hypochlorite, and chromium trioxide. The reaction can be carried out under different conditions, including acidic, basic, or neutral environments. The yield and selectivity of (1S)-4-methylcyclohex-3-ene-1-carbaldehyde can be affected by the reaction conditions and the choice of oxidizing agent.

properties

CAS RN

155156-87-9

Product Name

(1S)-4-methylcyclohex-3-ene-1-carbaldehyde

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

(1S)-4-methylcyclohex-3-ene-1-carbaldehyde

InChI

InChI=1S/C8H12O/c1-7-2-4-8(6-9)5-3-7/h2,6,8H,3-5H2,1H3/t8-/m1/s1

InChI Key

YPHGCKOZJCGDTF-MRVPVSSYSA-N

Isomeric SMILES

CC1=CC[C@H](CC1)C=O

SMILES

CC1=CCC(CC1)C=O

Canonical SMILES

CC1=CCC(CC1)C=O

synonyms

3-Cyclohexene-1-carboxaldehyde, 4-methyl-, (S)- (9CI)

Origin of Product

United States

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